

discovery of 2-(4-Pentyloxy)tetrahydro-2H-pyran

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Compound of Interest

Compound Name: 2-(4-Pentyloxy)tetrahydro-2H-pyran

Cat. No.: B147264

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An in-depth technical guide on the discovery and application of **2-(4-Pentyloxy)tetrahydro-2H-pyran**.

Introduction

2-(4-Pentyloxy)tetrahydro-2H-pyran is a heterocyclic compound that serves as a crucial building block in organic synthesis. Its structure, featuring a terminal alkyne and a tetrahydropyranyl (THP) ether, makes it a versatile intermediate for the introduction of a protected hydroxylated five-carbon chain. This guide provides an in-depth overview of its chemical properties, synthesis, and its significant role as a reagent in the synthesis of bioactive molecules.

Physicochemical Properties

The key physicochemical properties of **2-(4-Pentyloxy)tetrahydro-2H-pyran** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₁₆ O ₂
Molecular Weight	168.23 g/mol
CAS Number	62992-46-5
Appearance	Colorless to pale yellow liquid [1]
Boiling Point	40-45 °C at 0.03 mmHg [2] [3]
Density	0.968 g/mL at 25 °C [3]
Refractive Index (n ₂₀ /D)	1.4570 [3]
Solubility	Soluble in organic solvents [1]

Experimental Protocols

Synthesis of 2-(4-Pentyloxy)tetrahydro-2H-pyran

The synthesis of **2-(4-Pentyloxy)tetrahydro-2H-pyran** is achieved through the protection of the hydroxyl group of 4-pentyn-1-ol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction forms a tetrahydropyranyl (THP) ether, which is stable under various reaction conditions but can be easily removed with dilute acid.[\[4\]](#)[\[5\]](#)

Materials:

- 4-pentyn-1-ol
- 3,4-dihydro-2H-pyran (DHP)
- Pyridinium p-toluenesulfonate (PPTS) or other acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)[\[3\]](#)
- Dichloromethane (CH₂Cl₂) or other anhydrous aprotic solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Rotary evaporator

Procedure:

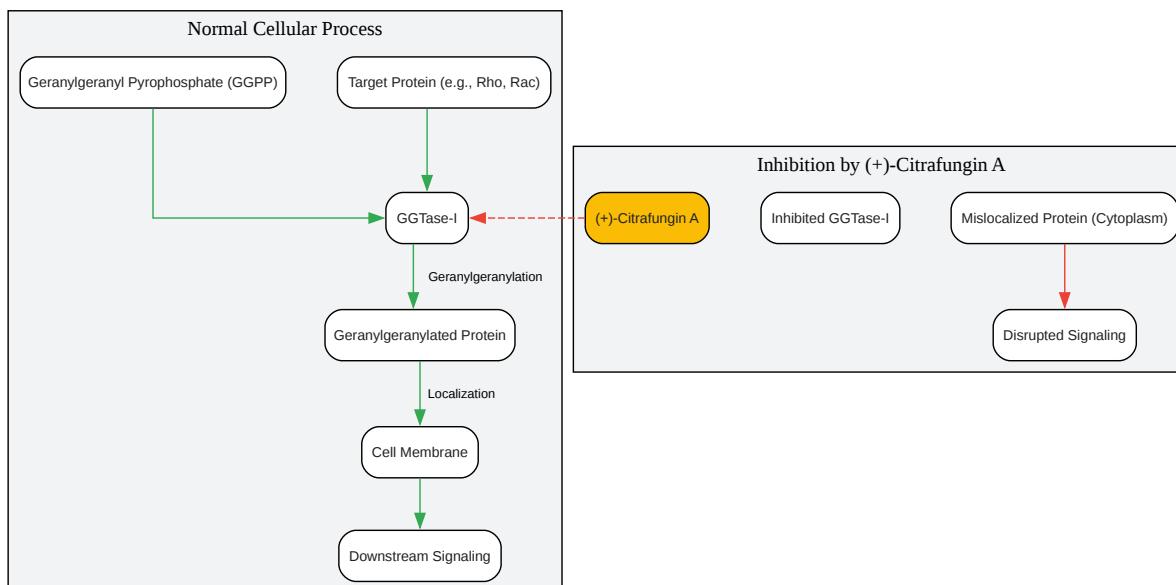
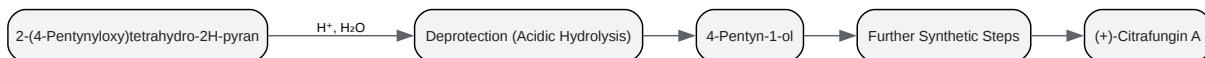
- To a stirred solution of 4-pentyn-1-ol (1.0 equivalent) in anhydrous dichloromethane at 0 °C in a round-bottom flask is added a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.05 equivalents).[3]
- 3,4-dihydro-2H-pyran (1.2-1.5 equivalents) is added dropwise to the reaction mixture at 0 °C.
- The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.
- The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
- The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
- The crude product can be purified by flash column chromatography on silica gel to afford pure **2-(4-Pentyloxy)tetrahydro-2H-pyran**.

Applications in Synthesis

2-(4-Pentynyloxy)tetrahydro-2H-pyran is a key intermediate in the total synthesis of (+)-Citrafungin A.[2][6] (+)-Citrafungin A is a natural product that exhibits antifungal activity and acts as an inhibitor of geranylgeranyltransferase (GGTase).[2][6]

Synthesis Workflow of (+)-Citrafungin A

The synthesis of (+)-Citrafungin A utilizes **2-(4-Pentynyloxy)tetrahydro-2H-pyran** as a precursor to introduce a specific carbon chain into the final molecule. The workflow involves several key steps, including the deprotection of the THP ether and subsequent transformations of the alkyne and alcohol functionalities.



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